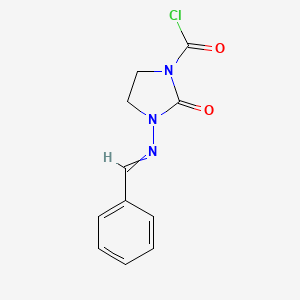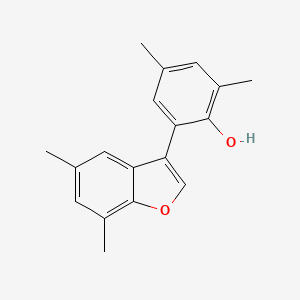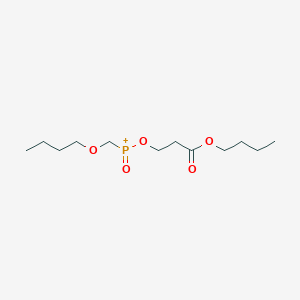
1-(3-Phenylprop-1-en-2-yl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Phenylprop-1-en-2-yl)pyrrolidine is a chemical compound characterized by a pyrrolidine ring attached to a phenylpropene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Phenylprop-1-en-2-yl)pyrrolidine typically involves the reaction of pyrrolidine with a phenylpropene derivative. One common method includes the use of phenylacetylene and pyrrolidine in the presence of a catalyst under controlled conditions . The reaction is carried out in a solvent such as dichloromethane, and the product is purified through standard techniques like column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification methods to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Phenylprop-1-en-2-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the double bond.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidine nitrogen, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles like halides, amines, or alcohols.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
1-(3-Phenylprop-1-en-2-yl)pyrrolidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(3-Phenylprop-1-en-2-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors in the nervous system to produce therapeutic effects .
Comparaison Avec Des Composés Similaires
Pyrrolidine: A simple nitrogen-containing heterocycle used widely in medicinal chemistry.
Phenylpropene Derivatives: Compounds like cinnamaldehyde and eugenol, which share structural similarities with 1-(3-Phenylprop-1-en-2-yl)pyrrolidine.
Uniqueness: this compound stands out due to its combined structural features of a pyrrolidine ring and a phenylpropene moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
61282-85-7 |
|---|---|
Formule moléculaire |
C13H17N |
Poids moléculaire |
187.28 g/mol |
Nom IUPAC |
1-(3-phenylprop-1-en-2-yl)pyrrolidine |
InChI |
InChI=1S/C13H17N/c1-12(14-9-5-6-10-14)11-13-7-3-2-4-8-13/h2-4,7-8H,1,5-6,9-11H2 |
Clé InChI |
XDDQVYCPAOKEIA-UHFFFAOYSA-N |
SMILES canonique |
C=C(CC1=CC=CC=C1)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,5-Trimethyl-4-[2-(phenylsulfanyl)ethenyl]piperidin-4-ol](/img/structure/B14591651.png)
![(E)-1-Phenyl-2-[4-(triphenyl-lambda~5~-phosphanylidene)but-2-en-2-yl]diazene](/img/structure/B14591658.png)
![4-Nitro-2,6-bis[(phenylsulfanyl)methyl]phenol](/img/structure/B14591664.png)





![(4-Methoxyphenyl)[2-(methylsulfanyl)-1H-pyrrol-3-yl]methanone](/img/structure/B14591698.png)

![4-ethoxy-5,6-dihydro-1H-benzo[h]quinazoline-2-thione](/img/structure/B14591725.png)
![N-[2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)phenyl]acetamide](/img/structure/B14591727.png)


